molecular formula C18H23BN2O2 B2715550 N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1350918-91-0

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B2715550
CAS No.: 1350918-91-0
M. Wt: 310.2
InChI Key: UDLDINKNICOUBD-UHFFFAOYSA-N
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Description

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine: is a complex organic compound featuring a pyridine ring substituted with a benzyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves several steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the pyridine derivative in the presence of a base like sodium hydride.

    Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane moiety, potentially yielding amine or alcohol derivatives.

    Substitution: The benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds.

Biology

The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of various biological pathways and interactions.

Medicine

In medicinal chemistry, this compound can be a precursor for drug candidates targeting specific enzymes or receptors. Its boron-containing moiety is particularly interesting for designing boron neutron capture therapy agents.

Industry

In materials science, the compound can be used to synthesize polymers or other materials with unique properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxaborolane group can participate in reversible covalent bonding with biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Bis(pinacolato)diboron

Uniqueness

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is unique due to its combination of a benzyl group, a pyridine ring, and a dioxaborolane moiety. This structural combination provides a versatile platform for various chemical transformations and applications, distinguishing it from other boron-containing compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLDINKNICOUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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